molecular formula C22H18BrN3O4S B3860419 N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide

N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide

Cat. No. B3860419
M. Wt: 500.4 g/mol
InChI Key: DPSRGDILRKEKRM-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide, also known as NSC 743380, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 can induce the degradation of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 has been shown to inhibit the growth of bacteria and fungi. Additionally, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 for lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying cancer cell growth and survival. Additionally, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 is its limited solubility in water, which can make it challenging to work with in certain lab experiments.

Future Directions

There are several future directions for N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 research. One potential direction is the development of N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 derivatives that have improved solubility and anti-cancer properties. Additionally, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 could be further studied for its potential applications in other fields, such as infectious disease research and inflammatory disease research. Finally, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 could be studied in combination with other compounds to determine if it has synergistic effects that could enhance its therapeutic potential.

Scientific Research Applications

N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 is in cancer research. Scientific studies have shown that N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 has potent anti-cancer properties, and it can induce cell death in various cancer cell lines. Additionally, N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide 743380 has been shown to inhibit the growth of tumors in animal models.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O4S/c23-17-8-6-15(7-9-17)14-20(26-21(27)16-4-2-1-3-5-16)22(28)25-18-10-12-19(13-11-18)31(24,29)30/h1-14H,(H,25,28)(H,26,27)(H2,24,29,30)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSRGDILRKEKRM-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide
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N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide
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N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide
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N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide
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N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide
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N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide

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